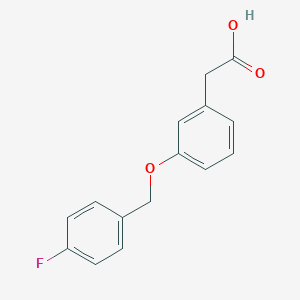

3-(4-Fluorobenzyloxy)phenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

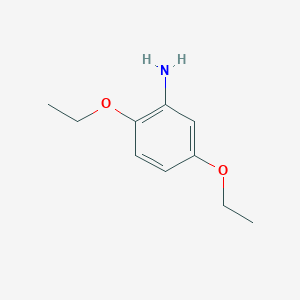

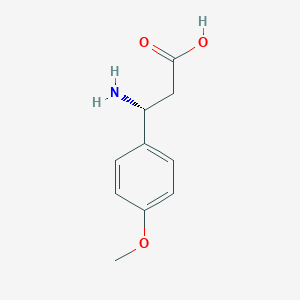

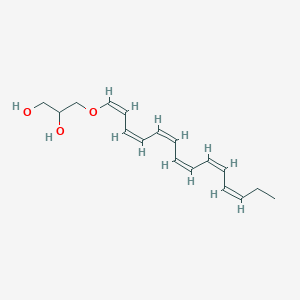

“3-(4-Fluorobenzyloxy)phenylacetic acid” is an organic compound with the empirical formula C15H13FO3 . It has a molecular weight of 260.26 . The compound is solid in form .

Molecular Structure Analysis

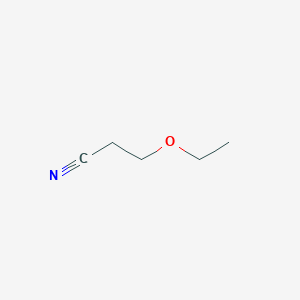

The SMILES string of the compound is FC(C=C1)=CC=C1COC2=CC(CC(O)=O)=CC=C2 . The InChI key is CELQIKDLMWUHKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 260.26 . The empirical formula is C15H13FO3 .Wissenschaftliche Forschungsanwendungen

Discovery and Development of Novel Inhibitors

In the field of medicinal chemistry, 3-(4-Fluorobenzyloxy)phenylacetic acid and its derivatives have shown potential as crucial scaffolds for the development of novel inhibitors. For instance, studies focused on the discovery of new aldose reductase inhibitors, a key therapeutic target for managing complications of diabetes, have identified phenylacetic acids bearing alkoxy substituents as potent inhibitors. These compounds, characterized by an alkoxy-substituted phenylacetic acid core, represent a formal ring opening of cyclohexylmethyloxyphenylacetic acids, with some showing significant inhibition potency due to their specific alkyl side chains acting as surrogates for more commonly used residues in aldose reductase inhibitors (Rakowitz, Gmeiner, & Matuszczak, 2006).

Catalytic Reactions and Synthesis

Another area of application is in catalytic processes, where derivatives of 3-(4-Fluorobenzyloxy)phenylacetic acid have been explored for their roles in facilitating carbonylation reactions. Research has demonstrated that the carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes in the presence of hydrogen iodide, leads to the efficient production of phenylacetic acid and related compounds. This process is vital for synthesizing a wide range of aromatic acids, showcasing the versatility of fluorobenzyloxy derivatives in synthetic organic chemistry (Lin & Yamamoto, 1998).

Natural Product Derivatives and Drug Discovery

The structurally similar 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite, has been used to generate drug-like screening libraries for potential therapeutic applications. By modifying this scaffold, researchers have been able to create a diverse array of compounds, some of which were evaluated for their cytotoxicity against cancer cell lines and for antiparasitic activities, although significant activity was not observed at tested concentrations. This approach underscores the potential of using natural product derivatives as a basis for developing new pharmacologically active compounds (Kumar et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3-[(4-fluorophenyl)methoxy]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELQIKDLMWUHKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474995 |

Source

|

| Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzyloxy)phenylacetic acid | |

CAS RN |

125721-49-5 |

Source

|

| Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)